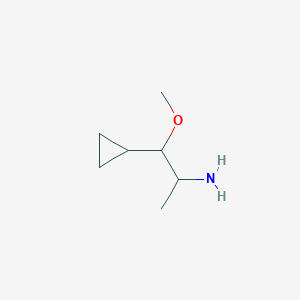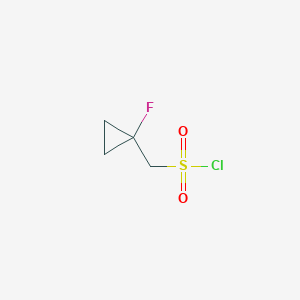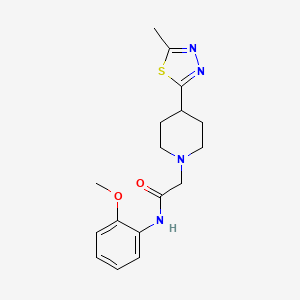
5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester (CF3MPB) is a boronic acid derivative that has gained significant attention in the field of chemical biology and medicinal chemistry due to its unique properties. CF3MPB is a valuable tool for the development of new drugs and diagnostic agents.
Aplicaciones Científicas De Investigación
Organoboron Compounds as Lewis Acid Receptors
Organoboron compounds, including those similar to 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester, have been applied as Lewis acid receptors of fluoride anions in polymeric membranes. This application is crucial for developing selective sensors and membranes for fluoride ion detection, which is essential for environmental monitoring and water treatment processes. The research demonstrates the potential of organoboron compounds in creating sensitive and selective fluoride ion receptors, highlighting their importance in analytical chemistry (Jańczyk et al., 2012).
Catalysts for C-F Bond Activation
The nickel-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation and transmetalation is a significant breakthrough in organometallic chemistry. This process allows for the efficient conversion of partially fluorinated arenes into their corresponding boronate esters, demonstrating the utility of organoboron compounds in facilitating challenging chemical transformations. Such advancements are pivotal for synthesizing complex molecules and pharmaceuticals (Zhou et al., 2016).
Phosphorescent Properties of Arylboronic Esters
A remarkable discovery in materials science is the long-lived room-temperature phosphorescence (RTP) exhibited by simple arylboronic esters, including phenylboronic acid pinacol ester derivatives. This finding challenges the prevailing notion that phosphorescent organic molecules require heavy atoms or carbonyl groups. The phosphorescence of arylboronic esters opens new avenues for developing organic phosphorescent materials for applications in bioimaging, sensors, and optoelectronic devices (Shoji et al., 2017).
Synthetic Intermediates and Catalyst-Transfer Polymerization
Organoboron compounds, akin to this compound, serve as synthetic intermediates in various chemical reactions. For instance, the Suzuki-Miyaura coupling polymerization, utilizing dibromoarene and arylenediboronic acid (ester), demonstrates the pivotal role of organoboron compounds in synthesizing high-molecular-weight π-conjugated polymers. These polymers have applications in electronics and materials science, showcasing the versatility of organoboron compounds in polymer chemistry (Nojima et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of the compound 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the compound transfers a formally nucleophilic organic group to a palladium catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The downstream effects include the formation of new organic compounds with complex structures .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its formulation, route of administration, and individual patient characteristics.
Result of Action
The molecular effect of the action of this compound is the formation of a new carbon-carbon bond . This can result in the synthesis of new organic compounds. The cellular effects would depend on the specific organic compounds that are produced.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions for the Suzuki–Miyaura cross-coupling are exceptionally mild and tolerant of various functional groups . This suggests that the compound may be stable and effective under a wide range of conditions.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester are largely defined by its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a nucleophile, transferring an organic group to a palladium catalyst .
Cellular Effects
They are also known to be susceptible to hydrolysis, particularly at physiological pH . This could potentially influence their behavior in cellular environments.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . The boronic ester undergoes transmetalation with a palladium catalyst, transferring an organic group to the catalyst . This forms a new carbon-carbon bond, a process that is fundamental to the synthesis of many organic compounds .
Temporal Effects in Laboratory Settings
The stability of this compound in laboratory settings is an important consideration. Boronic esters are known to be susceptible to hydrolysis, particularly at physiological pH . This could potentially influence their stability over time in laboratory settings.
Metabolic Pathways
Boronic esters are known to participate in the Suzuki–Miyaura cross-coupling reaction, a key method for forming carbon-carbon bonds .
Transport and Distribution
The susceptibility of boronic esters to hydrolysis at physiological pH could potentially influence their distribution and accumulation within cells and tissues.
Propiedades
IUPAC Name |
4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-8-6-9(12(17)18)7-10(11(8)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXUZUPLUCKDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603787.png)
![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2603788.png)
![1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea](/img/structure/B2603789.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2603790.png)

![2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2603792.png)

![4-[(E)-3-[[cyano-(2-methoxyphenyl)methyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B2603798.png)
![1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2603800.png)
![[1,1'-biphenyl]-4-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2603801.png)
![3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2603806.png)


![6-[(4-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2603810.png)
